6-(2-fluorophenyl)-2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-(2-fluorophenyl)-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2S/c1-28-14-8-6-13(7-9-14)20-22-18(27-24-20)12-25-19(26)11-10-17(23-25)15-4-2-3-5-16(15)21/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOMJRVBIGRNDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of γ-Keto Acid Derivatives
γ-Keto esters or acids react with hydrazine derivatives under acidic or basic conditions to form dihydropyridazinones. For example:
- Substrate Preparation : 4-(2-Fluorophenyl)-2-oxobutanoic acid is synthesized via Friedel-Crafts acylation of 2-fluorobenzene with succinic anhydride.
- Cyclization : The γ-keto acid reacts with hydrazine hydrate in ethanol under reflux (12 h, 80°C) to yield 6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one.
Key Reaction Parameters
| Parameter | Condition | Yield (%) | Citation |
|---|---|---|---|
| Solvent | Ethanol | 75–80 | |
| Temperature | 80°C | ||
| Reaction Time | 12 h |
Synthesis of the 1,2,4-Oxadiazole Moiety
The 3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl group is constructed via cyclization of amidoximes with carboxylic acid derivatives.
Amidoxime Formation
4-(Methylsulfanyl)benzonitrile reacts with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (6 h) to form N′-hydroxy-4-(methylsulfanyl)benzimidamide.
Oxadiazole Ring Closure
The amidoxime undergoes cyclodehydration with a carboxylic acid derivative. Two approaches are prevalent:
- Conventional Heating : React with chloroacetyl chloride in dichloromethane (DCM) under reflux (8 h, 60°C).
- Microwave-Assisted Synthesis : Irradiate at 150°C for 15 min using POCl₃ as a catalyst, achieving 85–90% yield.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Time | Citation |
|---|---|---|---|---|
| Conventional | DCM, 60°C, 8 h | 70 | 8 h | |
| Microwave | POCl₃, 150°C, 15 min | 90 | 0.25 h |
Functionalization of the Dihydropyridazinone Core
The oxadiazole moiety is introduced via alkylation or nucleophilic substitution at position 2 of the dihydropyridazinone.
Alkylation with Oxadiazole-Bearing Halides
- Halide Preparation : The oxadiazole intermediate is brominated using PBr₃ in tetrahydrofuran (THF) to form 5-(bromomethyl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole.
- Coupling Reaction : The dihydropyridazinone core reacts with the brominated oxadiazole in dimethylformamide (DMF) with K₂CO₃ as a base (24 h, 60°C).
Optimized Coupling Conditions
| Parameter | Condition | Yield (%) | Citation |
|---|---|---|---|
| Solvent | DMF | 65 | |
| Base | K₂CO₃ | ||
| Temperature | 60°C |
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7) to isolate the target compound.
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 7.8 Hz, 1H, pyridazine-H), 7.89–7.85 (m, 2H, aryl-H), 7.45–7.41 (m, 2H, aryl-H), 5.24 (s, 2H, CH₂), 2.54 (s, 3H, SCH₃).
- HRMS : m/z calculated for C₂₁H₁₆FN₃O₂S [M+H]⁺: 410.1064; found: 410.1068.
Alternative Synthetic Pathways
One-Pot Tandem Reactions
Recent advances propose tandem cyclization-alkylation using ultrasound irradiation (40 kHz, 50°C, 2 h), reducing reaction time by 60% compared to conventional methods.
Green Chemistry Approaches
- Grinding Technique : Mechanochemical synthesis of the oxadiazole followed by solvent-free coupling with dihydropyridazinone achieves 70% yield in 30 min.
- Electrochemical Synthesis : Oxadiazole formation via anodic oxidation of thioamides, though less explored, offers a solvent-free route.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group.
Reduction: Reduction reactions could potentially occur at the oxadiazole ring or the pyridazinone ring.
Substitution: The fluorophenyl group could participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group might yield a sulfoxide or sulfone.
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that derivatives of the compound exhibit significant antimicrobial properties. For instance, research indicates that modifications to the oxadiazole moiety can enhance antibacterial activity against various strains of bacteria, including resistant strains. The minimum inhibitory concentration (MIC) was determined for several derivatives, showcasing their potential as novel antimicrobial agents .
Anticancer Potential
The compound's structure suggests potential anticancer properties, particularly through its ability to inhibit specific protein kinases involved in cancer cell proliferation. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .
Neuroprotective Effects
Preliminary research indicates that derivatives of this compound may exhibit neuroprotective effects in models of neurodegenerative diseases. The mechanism appears to involve the modulation of oxidative stress and inflammatory pathways, which are critical in conditions such as Alzheimer's disease .
Anti-inflammatory Properties
The compound has been evaluated for anti-inflammatory activities, with findings suggesting that it can inhibit pro-inflammatory cytokines in vitro. This could position it as a valuable lead compound for developing treatments for inflammatory diseases .
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of the compound and evaluating their biological activities highlighted that certain modifications significantly increased their efficacy against bacterial infections. The study utilized molecular docking simulations to predict binding affinities to bacterial enzymes, correlating well with experimental results .
Case Study 2: Structure-Activity Relationship (SAR)
Research on the structure-activity relationship of similar compounds revealed that substituents on the phenyl rings greatly influence biological activity. A systematic SAR analysis indicated that fluorination and methylsulfanyl substitutions enhance both antimicrobial and anticancer activities .
Mechanism of Action
The mechanism of action of 6-(2-fluorophenyl)-2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one would depend on its specific biological target. Potential mechanisms could include:
Binding to enzymes or receptors: Inhibiting or activating their function.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Modulating signaling pathways: Influencing cellular processes like apoptosis or proliferation.
Comparison with Similar Compounds
Dihydropyridazin-3-one Derivatives
- 6-Phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one (): Core: Dihydropyridazin-3-one. Substituents: A 5-thioxo-1,2,4-triazole at position 2 and a phenyl group at position 4. Key Differences: Replacement of the oxadiazole in the target compound with a triazole-thione group reduces metabolic stability but may enhance metal-binding capacity.
Oxadiazole-Containing Analogues
- 3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine (): Core: Pyridazine (fully unsaturated vs. dihydropyridazinone). Substituents: A methoxyphenyl group and a trifluoromethylphenyl-substituted oxadiazole. Key Differences: The pyridazine core lacks the reduced dihydropyridazinone ring, which may decrease conformational flexibility.
Pharmacological and Physicochemical Properties
Key Observations :
- The target compound’s fluorophenyl group confers higher lipophilicity (logP ~3.2) than the phenyl-substituted analogue (logP ~2.8), favoring membrane permeability.
- The methylsulfanyl group in the oxadiazole ring provides a balance between solubility and metabolic stability compared to the trifluoromethyl group in ’s compound, which has higher logP (~4.1) and lower solubility .
Biological Activity
The compound 6-(2-fluorophenyl)-2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure
The compound can be characterized by its complex structure, which includes a dihydropyridazinone core substituted with a 2-fluorophenyl group and an oxadiazole moiety. The presence of the methylsulfanyl group also suggests potential interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds containing oxadiazole rings have been shown to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that similar compounds could effectively reduce cell viability in cancer cell lines such as MCF-7 and HeLa, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | HeLa | 20 | Cell cycle arrest |
| Compound C | A549 | 10 | Inhibition of proliferation |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds with similar functionalities have shown efficacy against various bacterial strains. For instance, thiazole and oxadiazole derivatives have demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli . The incorporation of the methylsulfanyl group may enhance this activity by increasing lipophilicity.
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity associated with pyridazinone derivatives. Studies have shown that certain dihydropyridazinones can exhibit protective effects in animal models of seizures. The effectiveness is often linked to their ability to modulate neurotransmitter systems .
Table 2: Anticonvulsant Activity in Animal Models
| Compound | Model | Effective Dose (mg/kg) |
|---|---|---|
| Compound D | PTZ Seizure Test | 24.38 |
| Compound E | MES Test | 88.23 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism.
- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that promote apoptosis or inhibit proliferation.
- Oxidative Stress Induction : Some derivatives induce oxidative stress in cancer cells, leading to cell death.
Case Studies
Several studies have investigated the biological effects of structurally similar compounds:
- A study on a related oxadiazole derivative showed promising results in reducing tumor size in xenograft models, indicating potential for further development as an anticancer agent .
- Another investigation highlighted the antimicrobial effects against multi-drug resistant strains, emphasizing the need for novel therapeutic agents in combating resistance .
Q & A
Basic: What are the standard synthetic routes for preparing 6-(2-fluorophenyl)-2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization and nucleophilic substitution. Key steps include:
- Oxadiazole Formation : Reacting a nitrile derivative with hydroxylamine to form the 1,2,4-oxadiazole ring under reflux conditions in ethanol .
- Pyridazinone Core Assembly : Coupling the oxadiazole intermediate with a fluorophenyl-substituted dihydropyridazinone via alkylation or Mitsunobu reactions, using catalysts like DCC (dicyclohexylcarbodiimide) .
- Solvent and Temperature Control : Reactions often require anhydrous solvents (e.g., DMF or THF) and temperatures between 60–100°C to optimize yields .
- Purification : Column chromatography or recrystallization is used to isolate the final product, monitored by TLC and confirmed via H/C NMR .
Basic: Which spectroscopic and analytical techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are critical for confirming the positions of the fluorophenyl, methylsulfanyl, and oxadiazole groups. F NMR can resolve fluorine-specific interactions .
- X-ray Crystallography : For unambiguous structural determination, single-crystal X-ray diffraction provides bond lengths and dihedral angles, especially for the oxadiazole-pyridazinone junction .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing regioisomers .
- HPLC-PDA : Purity assessment (>95%) and detection of trace byproducts .
Advanced: How can reaction yields be optimized when synthesizing this compound, particularly with conflicting literature data on solvent systems?
Methodological Answer:
- Design of Experiments (DoE) : Use statistical models (e.g., response surface methodology) to test variables like solvent polarity (DMF vs. THF), temperature (50–120°C), and catalyst loading .
- Contradiction Resolution : Conflicting data may arise from moisture sensitivity of intermediates. Employ anhydrous conditions with molecular sieves or inert atmospheres .
- Alternative Catalysts : Replace traditional bases (e.g., KCO) with milder agents (e.g., DBU) to reduce side reactions in alkylation steps .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Methodological Answer:
- Comparative Assay Standardization : Replicate assays under identical conditions (e.g., cell lines, IC protocols) to isolate structural-activity relationships (SAR). Discrepancies may arise from assay-specific parameters (e.g., ATP concentration in kinase assays) .
- Metabolite Screening : Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements .
- Computational Docking : Perform molecular dynamics simulations to assess binding affinity variations due to conformational flexibility in the oxadiazole moiety .
Advanced: What strategies are effective for analyzing the compound’s stability under varying pH and light conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, followed by HPLC-UV to track degradation products .
- Photostability Testing : Use ICH Q1B guidelines with UV/VIS lamps (320–400 nm) to assess light-induced decomposition. The methylsulfanyl group may require protective formulation strategies .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under accelerated storage conditions (40°C/75% RH) .
Advanced: How can computational methods predict the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to compute Fukui indices, identifying electrophilic centers (e.g., the oxadiazole ring) prone to nucleophilic attack .
- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMSO) using COSMO-RS models to predict solvolysis rates .
- Transition State Analysis : Identify energy barriers for ring-opening reactions in the dihydropyridazinone core .
Basic: What are the key considerations for designing in vitro assays to evaluate this compound’s enzyme inhibition potential?
Methodological Answer:
- Target Selection : Prioritize enzymes with known oxadiazole sensitivity (e.g., kinases, PDEs) .
- Control Experiments : Include positive controls (e.g., staurosporine for kinases) and assess off-target effects via counter-screens .
- Buffer Optimization : Use Tris-HCl (pH 7.4) with 1 mM DTT to maintain compound solubility and reduce thiol-mediated degradation .
Advanced: How can researchers address low solubility in aqueous media during biological testing?
Methodological Answer:
- Co-Solvent Systems : Use DMSO-water gradients (≤0.1% DMSO) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the methylsulfanyl moiety, improving hydrophilicity .
- Nanoformulation : Encapsulate the compound in PLGA nanoparticles for sustained release in physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
